2-(4-Butoxybenzoyl)-4-methylpyridine

Catalog No.
S999188
CAS No.
1187165-40-7
M.F
C17H19NO2
M. Wt
269.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Butoxybenzoyl)-4-methylpyridine

CAS Number

1187165-40-7

Product Name

2-(4-Butoxybenzoyl)-4-methylpyridine

IUPAC Name

(4-butoxyphenyl)-(4-methylpyridin-2-yl)methanone

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C17H19NO2/c1-3-4-11-20-15-7-5-14(6-8-15)17(19)16-12-13(2)9-10-18-16/h5-10,12H,3-4,11H2,1-2H3

InChI Key

RNHBUWRVZPJXJN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
BMBMP, also known as 4-Butoxy-2-(4-methylbenzoyl)pyridine, is a pyridine derivative with the chemical formula C17H19NO2. It is a white crystalline powder with a molecular weight of 269.34 g/mol.
BMBMP has a melting point of 123-125°C and a boiling point of 431.4°C at 760 mmHg. It is soluble in organic solvents such as ethanol, methanol, and dichloromethane.
BMBMP can be synthesized via several methods, including the reaction of 4-methylpyridin-2-amine with 4-butoxybenzoyl chloride, and the reaction of 2-acetylpyridine with 4-butoxybenzaldehyde. The compound can be characterized by various techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and elemental analysis.
BMBMP can be analyzed through various analytical methods such as high-performance liquid chromatography, gas chromatography, and UV-Vis spectrophotometry.
Studies have shown that BMBMP has antimicrobial, anti-inflammatory, and antitumor activities. It has been found to inhibit the growth of various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Additionally, BMBMP has been shown to reduce inflammation in animal models and inhibit the growth of cancer cells.
While BMBMP has shown promising biological activities, its toxicity and safety in scientific experiments must be considered. Studies have shown that BMBMP has low toxicity in animal models and does not induce genotoxicity or cytotoxicity.
BMBMP has potential applications in various fields of research and industry, including pharmaceuticals, agriculture, and materials science. Its antimicrobial and anti-inflammatory activities make it a potential candidate for the development of new antibiotics and anti-inflammatory drugs. Additionally, BMBMP has shown promising results as a plant growth regulator and could be used in agricultural applications. In materials science, BMBMP could be used as a precursor for the synthesis of new materials with potential applications in electronics and photonics.
While BMBMP has shown promising results in various studies, further research is needed to fully understand its potential applications and mechanisms of action. Current research is focused on identifying the molecular targets of BMBMP and developing new derivatives with improved activities.
BMBMP has the potential to make significant contributions to various fields of research and industry. In pharmaceuticals, BMBMP has the potential to lead to the development of new antibiotics and anti-inflammatory drugs. In agriculture, BMBMP could be used as a plant growth regulator to increase crop yields. In materials science, BMBMP could be used as a precursor for the synthesis of new materials with potential applications in electronics and photonics.
While BMBMP holds great promise, there are also limitations to its potential applications. One limitation is its low water solubility, which may limit its use in certain applications. Additionally, further research is needed to fully understand its mechanisms of action and to develop new derivatives with improved activities. Future directions for research include identifying new applications for BMBMP, optimizing its synthesis methods, and developing new derivatives with improved activities.
In conclusion, BMBMP is a pyridine derivative with promising potential applications in various fields of research and industry. Its antimicrobial and anti-inflammatory activities make it a potential candidate for the development of new antibiotics and anti-inflammatory drugs, while its potential applications in agriculture and materials science could lead to significant advancements in these fields. While further research is needed to fully understand its potential, BMBMP represents a promising avenue of research for scientists and researchers alike.

XLogP3

4.1

Dates

Modify: 2023-08-16

Explore Compound Types